

Chemical and physical properties of 7-Methylisatin

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Compound of Interest		
Compound Name:	7-Methylisatin	
Cat. No.:	B072143	Get Quote

7-Methylisatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of **7-Methylisatin**. The information is curated for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical and Physical Properties

7-Methylisatin, a derivative of isatin, is an organic compound with a molecular structure featuring a methyl group at the 7-position of the indole-2,3-dione core. This substitution influences its chemical reactivity and biological profile.

Table 1: General and Physical Properties of **7-Methylisatin**



Property	Value	Source(s)
CAS Number	1127-59-9	[1][2]
Molecular Formula	C ₉ H ₇ NO ₂	[1][2][3]
Molecular Weight	161.16 g/mol	_
Appearance	Light yellow to orange powder/crystal	
Melting Point	265-273 °C (decomposes)	-
Boiling Point	95-98 °C at 0.05 mm Hg	
Solubility	Sparingly soluble in water; Soluble in polar organic solvents such as DMF, DMSO, and ethanol.	
InChI Key	UEHZKEABUOAZSH- UHFFFAOYSA-N	-
SMILES	CC1=CC=CC2=C1NC(=O)C2= O	

Table 2: Spectroscopic Data of **7-Methylisatin**



Technique	Data	Source(s)
¹ H NMR	Spectral data available on PubChem. For the analogous 1-methylisatin in CDCl ₃ , aromatic protons appear as multiplets between 7.08-7.60 ppm and the methyl protons as a singlet at 3.22 ppm.	
¹³ C NMR	Spectral data available on PubChem. For 1-methylisatin, carbonyl carbons (C2 and C3) appear at approximately 183.5 and 158.0 ppm, respectively. Aromatic carbons range from 110.9 to 151.2 ppm, and the methyl carbon is observed at 26.5 ppm.	
Infrared (IR)	KBr pellet spectrum available on PubChem. Characteristic peaks include N-H stretching (~3200-3400 cm ⁻¹), aromatic C-H stretching (~3000-3100 cm ⁻¹), and prominent C=O stretching of the dicarbonyl system.	
Mass Spectrometry (MS)	GC-MS data available on PubChem. The molecular ion peak [M]+ is observed at m/z 161.	

Table 3: Crystallographic Data of **7-Methylisatin**



Parameter	Value	Source(s)
Crystal System	Monoclinic	
Space Group	P 1 21/n 1	
Unit Cell Dimensions	a = 7.8114 Å, b = 3.8832 Å, c = 24.362 Åα = 90°, β = 99.055°, γ = 90°	_

Experimental Protocols Synthesis of 7-Methylisatin via Sandmeyer Reaction

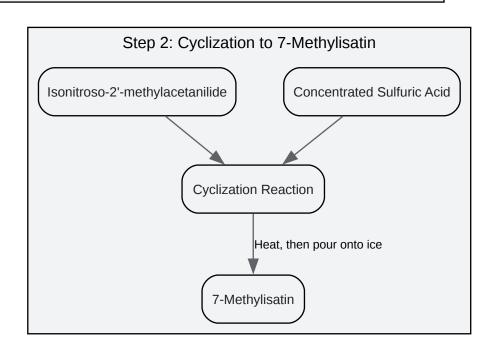
The Sandmeyer synthesis is a classical and effective method for the preparation of isatin and its derivatives. The following protocol is a general guide for the synthesis of **7-Methylisatin**.

Experimental Workflow: Sandmeyer Synthesis of **7-Methylisatin**



Step 1: Formation of Isonitrosoacetanilide 2-Methylaniline Chloral Hydrate Hydroxylamine Hydrochloride Reaction Mixture in Water Heat Isonitroso-2'-methylacetanilide

Sandmeyer Synthesis of 7-Methylisatin



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A generalized workflow for the Sandmeyer synthesis of **7-Methylisatin**.

Methodology:

• Preparation of Isonitroso-2'-methylacetanilide:



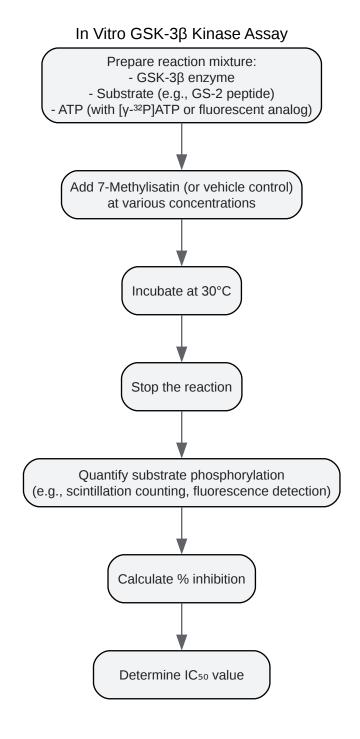
- In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water.
- To this solution, add a solution of 2-methylaniline in dilute hydrochloric acid.
- Finally, add a solution of hydroxylamine hydrochloride in water.
- Heat the mixture with stirring. The isonitroso-2'-methylacetanilide intermediate will precipitate upon cooling.
- Filter the precipitate and wash with water.
- Cyclization to 7-Methylisatin:
 - Slowly add the dried isonitroso-2'-methylacetanilide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 70-80 °C.
 - After the addition is complete, heat the mixture for a short period.
 - Cool the reaction mixture and pour it onto crushed ice.
 - The precipitated 7-Methylisatin is then collected by filtration, washed with cold water until neutral, and dried.
 - Recrystallization from a suitable solvent such as ethanol or acetic acid can be performed for further purification.

Assay for GSK-3β Inhibition

7-Methylisatin has been identified as an inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β). A common method to determine the inhibitory activity is through in vitro kinase assays.

Experimental Workflow: In Vitro GSK-3β Kinase Assay





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A typical workflow for determining the in vitro inhibitory activity of **7-Methylisatin** against GSK-3β.

Methodology:



- Reaction Setup: Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide like GS-2), and ATP in a suitable kinase buffer. For detection, either radiolabeled [y-32P]ATP or a fluorescent ATP analog can be used.
- Inhibitor Addition: Add varying concentrations of 7-Methylisatin (typically dissolved in DMSO) to the reaction wells. A vehicle control (DMSO alone) should also be included.
- Incubation: Initiate the kinase reaction by adding the ATP solution and incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific time.
- Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid or EDTA).
- Detection: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this
 can be done by spotting the reaction mixture onto phosphocellulose paper, washing away
 unreacted ATP, and measuring the incorporated radioactivity using a scintillation counter. For
 fluorescent assays, the change in fluorescence intensity is measured.
- Data Analysis: Calculate the percentage of inhibition for each concentration of 7Methylisatin relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor
 required to reduce enzyme activity by 50%) can then be determined by plotting the percent
 inhibition against the logarithm of the inhibitor concentration and fitting the data to a doseresponse curve.

Biological Activity and Signaling Pathways Inhibition of GSK-3β and Modulation of the Wnt/β-Catenin Signaling Pathway

A key biological activity of **7-Methylisatin** is its role as an inhibitor of GSK-3 β . GSK-3 β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including the Wnt/ β -catenin signaling pathway.

In the canonical Wnt pathway, in the absence of a Wnt ligand, GSK-3 β is part of a "destruction complex" that phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β -catenin low.







Upon inhibition of GSK-3 β by compounds such as **7-Methylisatin**, the phosphorylation of β -catenin is prevented. This leads to the stabilization and accumulation of β -catenin in the cytoplasm. The accumulated β -catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then activates the transcription of various target genes, including those involved in cell proliferation and differentiation, such as c-Myc and Cyclin D1.

Signaling Pathway: **7-Methylisatin** Inhibition of GSK-3 β in the Wnt/ β -Catenin Pathway



Cytoplasm **Destruction Complex** 7-Methylisatin (Axin, APC, CK1) Inhibition **β-Catenin** GSK-3β **Phosphorylation** Translocation **Nucleus** β-Catenin p-β-Catenin Proteasome TCF/LEF Activation **Target Genes** Degradation (c-Myc, Cyclin D1) Transcription

7-Methylisatin's Impact on the Wnt/β-Catenin Pathway

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Inhibition of GSK-3 β by **7-Methylisatin** leads to the stabilization and nuclear translocation of β -catenin, activating Wnt target gene transcription.



This targeted inhibition of GSK-3 β makes **7-Methylisatin** a valuable tool for studying the Wnt/ β -catenin pathway and a potential lead compound for the development of therapeutics for diseases where this pathway is dysregulated, such as certain cancers and neurodegenerative disorders.

Disclaimer: This document is intended for research and informational purposes only. **7- Methylisatin** should be handled by qualified professionals in a laboratory setting, following all appropriate safety precautions.

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